molecular formula C9H14N2 B3431504 1-(3-Pyridyl)-1-butylamine CAS No. 90565-27-8

1-(3-Pyridyl)-1-butylamine

Cat. No. B3431504
CAS RN: 90565-27-8
M. Wt: 150.22 g/mol
InChI Key: DFVSEQGCMQSLKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(3-Pyridyl)-1-butylamine, such as those containing a pyrrolidine ring, has been discussed in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .

Scientific Research Applications

Synthesis of Novel Ketolide Antibiotics

A key application of 1-(3-Pyridyl)-1-butylamine is in the synthesis of novel ketolide antibiotics, specifically as a side chain in telithromycin. The synthesis involves the HBr-induced DMSO oxidation of 3-acetylpyridine to 3-pyridylglyoxal, which then undergoes transformation into 4-(3-pyridyl)imidazole by a Debus reaction with ammonia and formaldehyde. This step is crucial for producing the side chain of telithromycin, highlighting the compound's role in developing antibiotics (Cao et al., 2011).

Water Oxidation Catalysts

Another significant application of derivatives of this compound is in the field of water oxidation. A family of Ru complexes has been developed for water oxidation, where the compound plays a role in forming dinuclear complexes. These complexes are characterized by their ability to evolve oxygen in the presence of Ce(IV)-CF3SO3H solution, demonstrating potential for efficient water oxidation catalysis (Zong & Thummel, 2005).

Detection of Metal Ions and Small Molecules

A luminescent terbium-metal-organic framework incorporating this compound demonstrates high sensitivity in detecting metal ions and small molecules. This application is particularly noteworthy for its potential in environmental monitoring and safety applications, where detecting trace amounts of hazardous substances is crucial (Zhao et al., 2016).

Preparation of Enantiomers

In the realm of organic synthesis, this compound is used in the kinetic resolution of compounds to produce enantiomerically enriched amines. This process, catalyzed by Burkholderia cepacia lipase, highlights the compound's utility in producing specific enantiomers, which is critical for the pharmaceutical industry (Hietanen et al., 2012).

Maillard Reaction Studies

The Maillard reaction of D-glucose with butylammonium acetate, using this compound as a model compound, investigates the formation of colored compounds. This research provides insights into food chemistry, exploring how cooking processes influence food's nutritional and sensory properties (Lerche, Pischetsrieder, & Severin, 2002).

Safety and Hazards

The safety data sheet for 1-(3-Pyridyl)ethylamine, a similar compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research on similar compounds suggests that dietary phytochemicals could potentially be used as chemopreventive agents against tobacco carcinogen-induced lung cancer .

Mechanism of Action

Target of Action

1-(3-Pyridyl)-1-butylamine, also known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a tobacco-specific nitrosamine It’s known that nnk can induce oxidative stress, glial cell activation, and neuronal damage in the brain .

Mode of Action

It’s known that nnk can be metabolized through carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation in the liver . The metabolic activation of NNK by cytochrome P450 monooxygenases leads to the formation of DNA alkylation adducts .

Biochemical Pathways

NNK and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), are more inclined to the α-methylene hydroxylation pathway . This pathway is part of the metabolic activity of NNK in the brain, which is different from that in the blood . The mean α-hydroxylation ratio in the brain and blood was 0.037 and 0.161, respectively, indicating poor metabolic activity of NNK in the central nervous system .

Pharmacokinetics

The pharmacokinetic profiles of NNK were investigated via blood–brain synchronous microdialysis . NNK and its seven metabolites were well quantified in various regions of the rat brain after peripheral exposure . The average content of NNAL in all brain regions was at least threefold higher than that of NNK, indicating a rapid carbonyl reduction of NNK in the brain .

Action Environment

The action of NNK is influenced by environmental factors. For instance, smoking is a major cause of lung cancer, and NNK is one of the most important carcinogens in cigarette smoke . Therefore, the environment in which NNK is present, such as in the presence of tobacco smoke, can significantly influence its action, efficacy, and stability.

properties

IUPAC Name

1-pyridin-3-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-9(10)8-5-3-6-11-7-8/h3,5-7,9H,2,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVSEQGCMQSLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474958, DTXSID601306093
Record name 1-(3-Pyridyl)-1-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Propyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90565-27-8, 117239-82-4
Record name α-Propyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90565-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridyl)-1-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Propyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Pyridyl)-1-butylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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